ethyl N-(3-phenacyloxyphenyl)carbamate
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Overview
Description
Ethyl N-(3-phenacyloxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a phenacyloxy group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-phenacyloxyphenyl)carbamate typically involves the reaction of 3-phenacyloxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-phenacyloxyaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbamate linkage.
Reaction Conditions:
Reactants: 3-phenacyloxyaniline, ethyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-phenacyloxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the phenacyloxy moiety can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Various alkyl or aryl carbamates
Scientific Research Applications
Ethyl N-(3-phenacyloxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-(3-phenacyloxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Ethyl N-(3-phenacyloxyphenyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-phenylcarbamate: Lacks the phenacyloxy group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in solubility and reactivity.
Ethyl N-(4-phenacyloxyphenyl)carbamate: The phenacyloxy group is positioned differently on the phenyl ring, which can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl N-(3-phenacyloxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)18-14-9-6-10-15(11-14)22-12-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSOPAYCPLSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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